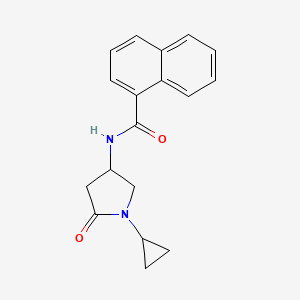

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-17-10-13(11-20(17)14-8-9-14)19-18(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14H,8-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXIIUZLOLBWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide typically involves multi-step chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in catalysis and material science due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Key Observations :

- The 1-naphthamide group provides extended π-conjugation , favoring interactions with hydrophobic enzyme pockets, whereas acetamide analogs (e.g., ) lack this feature.

- Aminooxazole derivatives (e.g., ) exhibit higher polarity due to the oxazole ring, which may improve aqueous solubility but reduce membrane permeability.

Anticholinesterase Potential

- N-(2,4-dichlorophenyl)-1-naphthamide (): Exhibits anticholinesterase activity (IC₅₀ = 8.2 µM) via π-π stacking with acetylcholinesterase’s catalytic site. The dichlorophenyl group enhances electron-withdrawing effects, boosting inhibition .

- Coumarin Mannich Base Derivatives (): Show cholinesterase inhibition (IC₅₀ = 10–25 µM), suggesting that aromatic substituents in naphthamides may synergize with heterocyclic moieties for enhanced activity.

The cyclopropyl group in the target compound could reduce metabolic degradation compared to aryl-substituted analogs, extending half-life in vivo.

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- IUPAC Name : N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-1-carboxamide

- Molecular Formula : C18H18N2O2

- CAS Number : 1396810-80-2

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Cyclization of Precursors : The initial step often includes the cyclization of appropriate precursors under controlled conditions.

- Use of Catalysts : Common catalysts include palladium or nickel-based catalysts, facilitating the formation of the desired compound.

- Purification Techniques : Advanced purification methods such as chromatography are employed to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes and receptors through the following mechanisms:

- Enzyme Inhibition : The compound binds to active sites of enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways .

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes its activity against selected cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Human Gingival Carcinoma (Ca9-22) | 12.5 | 4.0 |

| Human Squamous Carcinoma (HSC-2) | 15.0 | 3.5 |

| Human Colon Adenocarcinoma (HT29) | 10.0 | 5.0 |

| Non-malignant Fibroblasts (Hs27) | >50 | - |

The selectivity index indicates a higher potency against malignant cells compared to non-malignant cells, suggesting potential therapeutic applications in oncology .

Case Studies

-

Study on Oral Cancer Cells :

A study demonstrated that this compound exhibited selective toxicity towards oral cancer cells while sparing normal fibroblast cells, indicating its potential as a targeted cancer therapy . -

Mechanistic Insights :

Investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase, further supporting its role as a chemotherapeutic agent .

Therapeutic Applications

This compound is being explored for various therapeutic applications:

- Cancer Therapy : Due to its selective cytotoxicity towards cancer cells, it is being investigated as a potential treatment for different types of cancer.

- Biochemical Probes : The compound's ability to modulate enzyme activity makes it a valuable tool in biochemical research for studying metabolic pathways .

Q & A

Q. Table 1: Reaction Conditions for Analogous Compounds

Q. Optimization Strategies :

- Vary solvent polarity (e.g., DMF for high solubility vs. THF for controlled reactivity).

- Use catalytic bases (e.g., DMAP) to accelerate coupling.

- Monitor reaction progress via TLC or HPLC to minimize side products.

Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Q. Basic Characterization Techniques

- ¹H/¹³C NMR : Assign peaks using DEPT and COSY for complex splitting. For example, aromatic protons in naphthamide derivatives appear at δ 7.2–8.5 ppm, while amide NH signals are typically broad singlets at δ 8.8–10.2 ppm .

- IR Spectroscopy : Confirm amide C=O stretching (1630–1660 cm⁻¹) and NH bending (3200–3300 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., m/z [M+H]⁺ calculated for C₁₈H₁₈N₂O₂: 294.1368; observed: 294.1365) .

Q. Table 2: Example ¹H NMR Data for Naphthamide Derivatives

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Amide NH | 8.8–10.2 | Broad singlet | |

| Naphthyl aromatic protons | 7.2–8.5 | Multiplet | |

| Cyclopropane CH₂ | 1.2–1.5 | Singlet | - |

Q. Interpretation Tips :

- Compare experimental shifts with computed DFT models for ambiguous assignments.

- Use NOESY to confirm spatial proximity of cyclopropane and pyrrolidinone groups.

How can X-ray crystallography and software like SHELX be utilized to determine the crystal structure of this compound?

Q. Advanced Crystallography Workflow

Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution :

- SHELXT : For phase problem resolution via intrinsic Patterson methods .

- SHELXL : Refine coordinates and anisotropic displacement parameters. Key for handling high-resolution data or twinned crystals .

Validation : Check for residual electron density (>0.5 eÅ⁻³) and R-factor convergence (<5%).

Case Study : For a related naphthamide, SHELXL refinement achieved R₁ = 0.0394 using 4852 reflections .

What methodologies apply to analyzing the pyrrolidinone ring's puckering conformation in this compound, and how are puckering parameters calculated?

Advanced Conformational Analysis

The Cremer-Pople puckering parameters (θ, φ) quantify non-planar ring distortions :

- θ : Out-of-plane amplitude (0° for planar, 90° for chair).

- φ : Phase angle defining distortion direction.

Q. Calculation Steps :

Define the ring’s mean plane using least-squares fitting of atomic coordinates.

Compute displacements (zᵢ) of each atom from the plane.

Use spherical harmonics to derive θ and φ.

Application : For a pyrrolidinone ring, θ ≈ 20–30° indicates envelope or twist conformations. Compare with DFT-optimized geometries to assess steric effects from the cyclopropane group.

How should researchers address contradictions between experimental data (e.g., NMR vs. computational predictions) for this compound?

Q. Advanced Data Contradiction Resolution

- Reproducibility Checks : Repeat experiments under controlled conditions (e.g., degassed solvents, inert atmosphere) .

- Cross-Validation : Use complementary techniques (e.g., X-ray for conformation vs. NMR for dynamic behavior).

- Computational Adjustments : Re-optimize DFT models with solvent corrections (e.g., PCM for DMSO) .

Case Study : Discrepancies in NH chemical shifts may arise from solvent polarity or hydrogen bonding. Compare DMSO-d₆ (δ 10.2) with CDCl₃ (δ 8.8) data .

What strategies are recommended for evaluating the biological activity of this compound derivatives, based on structural analogs?

Q. Advanced Bioactivity Assessment

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., cholinesterase for neuroactive compounds) .

- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase IC₅₀) using Ellman’s method .

- SAR Analysis : Modify substituents (e.g., cyclopropane vs. methyl groups) and correlate with activity trends.

Example : Analog N-(2,4-dichlorophenyl)-1-naphthamide showed anticholinesterase activity (IC₅₀ = 2.1 µM) via π-π stacking with Trp86 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.